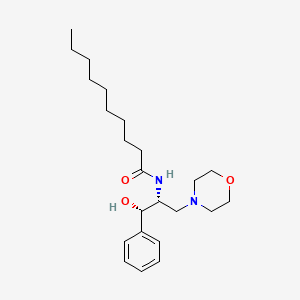

D,L-erythro-PDMP

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

DL-エリトロ-PDMP(塩酸塩)は、セラミド類似体のクラスに属する化合物です。 これは、2つの立体異性体、D-エリトロ-(1S,2R)-PDMPおよびL-エリトロ-(1R,2S)-PDMPの混合物です 。 この化合物は、グルコシルセラミドシンターゼを分解から保護し、細胞内のセラミドレベルを高める役割で知られています .

準備方法

DL-エリトロ-PDMP(塩酸塩)の合成には、いくつかのステップが含まれます。この化合物は、一般的に1-フェニル-2-デカノイルアミノ-3-モルホリノ-1-プロパノールから合成されます。 異性体の混合物は、結晶化によって2つのジアステレオマーに分離され、次にジベンゾイル酒石酸異性体を使用してエナンチオマーにさらに分離されます 。工業的生産方法は、同様の合成経路を使用しますが、より大規模で行われ、高純度と収率が保証されます。

化学反応の分析

DL-エリトロ-PDMP(塩酸塩)は、次のようなさまざまな化学反応を起こします。

酸化: この反応は、酸素の付加または水素の除去を伴います。一般的な試薬には、過マンガン酸カリウムなどの酸化剤が含まれます。

還元: この反応は、水素の付加または酸素の除去を伴います。一般的な試薬には、水素化リチウムアルミニウムなどの還元剤が含まれます。

科学研究アプリケーション

DL-エリトロ-PDMP(塩酸塩)は、幅広い科学研究アプリケーションを持っています。

科学的研究の応用

Research Applications

- Inhibition of Sphingolipid Biosynthesis : D,L-erythro-PDMP has been utilized in studies investigating the role of sphingolipids in cell signaling and membrane dynamics. For example, it has been shown to inhibit brefeldin A-induced retrograde transport from the Golgi apparatus to the endoplasmic reticulum, thereby preserving Golgi structure in treated cells .

- Impact on Cell Proliferation : Research indicates that this compound can induce growth inhibition in various cultured cell lines, including rabbit skin fibroblasts. Studies have demonstrated a dose-dependent reduction in cell proliferation with concentrations ranging from 12 to 50 μM over several days .

- Effects on Drug Resistance : In cancer research, this compound has been studied for its effects on drug-resistant cancer cell lines. It enhances the efficacy of certain chemotherapeutic agents by modulating sphingolipid profiles and apoptosis pathways . For instance, it has been shown to increase ceramide levels in drug-resistant acute myeloid leukemia (AML) cells, promoting apoptosis when used in combination with other agents .

Therapeutic Implications

- Potential Treatment for Sphingolipid Metabolism Disorders : Given its ability to modulate sphingolipid metabolism, this compound is being explored as a potential therapeutic agent for disorders related to sphingolipid dysregulation, such as Gaucher disease and other lysosomal storage disorders .

- Neuroprotective Effects : Studies have indicated that this compound may have neuroprotective properties by influencing apoptosis pathways in neuronal cultures. It has been used in models studying neuronal apoptosis induced by toxic agents like suramin, where it demonstrated protective effects against ceramide-mediated cell death .

- Clinical Applications in Oncology : The compound's ability to enhance the cytotoxicity of chemotherapeutic agents in resistant cancer cells positions it as a candidate for adjunctive therapies in oncology, potentially improving treatment outcomes for patients with resistant forms of cancer .

Case Studies and Experimental Findings

作用機序

類似化合物との比較

DL-エリトロ-PDMP(塩酸塩)は、特定の立体異性体とそのグルコシルセラミドシンターゼへの影響のため、他の類似化合物と比較してユニークです。類似の化合物には次のものがあります。

DL-トレオ-PDMP(塩酸塩): この化合物もグルコシルセラミドシンターゼを阻害しますが、異なる立体異性体を持っています.

D-トレオ-PDMP(塩酸塩): このエナンチオマーは、β-1,4-ガラクトシル転移酵素6の阻害とラクトシルセラミド合成の防止を担当しています.

L-トレオ-PDMP(塩酸塩): このエナンチオマーは、ガングリオシドの生合成を強化し、細胞プロセスに対する異なる効果を持っています.

DL-エリトロ-PDMP(塩酸塩)は、グルコシルセラミドシンターゼの特定の阻害と潜在的な治療用途のために際立っています。

生物活性

D,L-erythro-PDMP (D,L-erythro-1-phenyl-2-decanoylamino-3-morpholino-1-propanol) is a compound that has garnered attention for its biological activities, particularly in the context of sphingolipid metabolism. This article synthesizes various research findings to elucidate the biological activity of this compound, including its effects on neuronal growth, ceramide accumulation, and potential therapeutic applications.

Overview of this compound

This compound is a stereoisomer of D-threo-PDMP, primarily noted for its role as an inactive diastereomer in studies involving glucosylceramide synthase (GCS) inhibition. Unlike its active counterpart, D-threo-PDMP, which effectively inhibits GCS and subsequently reduces glucosylceramide levels, this compound does not exhibit significant inhibitory effects on GCS but may still influence ceramide metabolism and cellular functions .

Inhibition of Neuronal Growth

Research indicates that this compound does not reverse the inhibitory effects of certain compounds on axonal growth in neuronal cultures. For instance, in experiments involving hippocampal neurons, treatment with this compound resulted in a significant reduction in axonal branch points compared to untreated controls. Specifically, the number of axonal branch points per cell dropped from 1.7 ± 0.2 in untreated cells to 1.0 ± 0.1 in cells treated with this compound . This suggests that while it may not directly inhibit GCS, it may still play a role in modulating neuronal growth through alternative pathways.

Ceramide Accumulation

In studies examining the effects of suramin on dorsal root ganglion (DRG) neuron cultures, this compound was used as a control to demonstrate its lack of effect on GM1 ganglioside accumulation when exposed to suramin. The presence of suramin induced significant ceramide accumulation, leading to apoptotic cell death, while this compound did not mitigate these effects . This underscores the compound's limited role in influencing ceramide levels compared to its active isomer.

Table: Effects of this compound on Neuronal Growth and Ceramide Levels

Therapeutic Implications

While this compound is primarily considered inactive regarding GCS inhibition, its role in sphingolipid metabolism could have implications for conditions associated with altered sphingolipid profiles. For instance, understanding how this compound interacts with cellular pathways may provide insights into therapeutic strategies for diseases like Gaucher's disease, where glucosylceramide accumulation is detrimental .

特性

IUPAC Name |

N-[(1S,2R)-1-hydroxy-3-morpholin-4-yl-1-phenylpropan-2-yl]decanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H38N2O3/c1-2-3-4-5-6-7-11-14-22(26)24-21(19-25-15-17-28-18-16-25)23(27)20-12-9-8-10-13-20/h8-10,12-13,21,23,27H,2-7,11,14-19H2,1H3,(H,24,26)/t21-,23+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYNCFCUHRNOSCN-GGAORHGYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC(=O)NC(CN1CCOCC1)C(C2=CC=CC=C2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCC(=O)N[C@H](CN1CCOCC1)[C@H](C2=CC=CC=C2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H38N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。